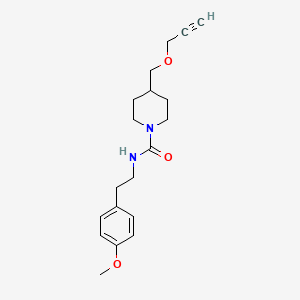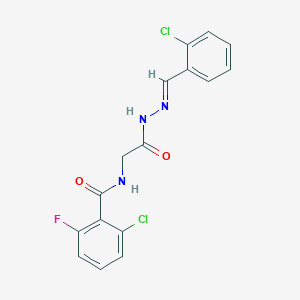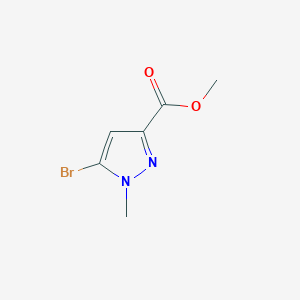![molecular formula C7H7ClF2N2O2 B2394030 2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1856030-68-6](/img/structure/B2394030.png)
2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound that features a pyrazole ring substituted with chloro and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the chloro and difluoromethyl groups: This step involves the chlorination and difluoromethylation of the pyrazole ring. Chlorination can be done using reagents like thionyl chloride, while difluoromethylation can be achieved using difluoromethylating agents such as bromodifluoromethane.
Attachment of the propanoic acid moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a suitable propanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The chloro and difluoromethyl groups can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
- 2-[4-chloro-3-(methyl)-1H-pyrazol-1-yl]propanoic acid
Uniqueness
2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of both chloro and difluoromethyl groups on the pyrazole ring. This combination can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[4-chloro-3-(difluoromethyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF2N2O2/c1-3(7(13)14)12-2-4(8)5(11-12)6(9)10/h2-3,6H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMWSJZBLOFXDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)C(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2393947.png)
![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2393950.png)
![2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2393951.png)
![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2393955.png)
![benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2393956.png)
![3-(3,4-dimethylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2393957.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2393958.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2393959.png)
![1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2393961.png)

![2-[1-(1-Methylpyrazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2393963.png)


![N-Methyl-N-[2-[3-methyl-4-(2,2,2-trifluoroethoxy)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2393970.png)
